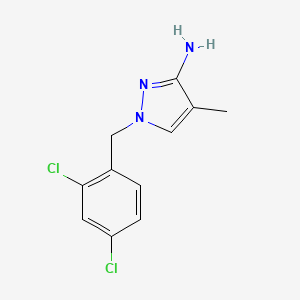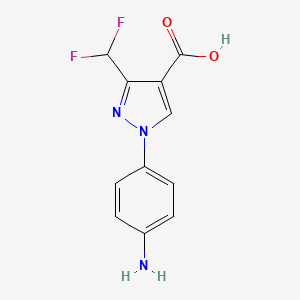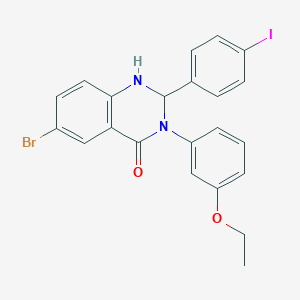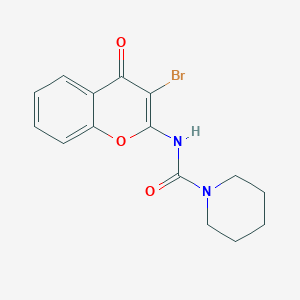![molecular formula C9H12BrF2N3O2 B10905596 tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBAMATE: is a chemical compound that features a tert-butyl group, a bromine atom, and a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBAMATE typically involves multiple steps. One common method includes the reaction of 4-bromo-1-(difluoromethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield products where the bromine atom is replaced by other functional groups.
- Oxidation reactions produce oxidized derivatives of the pyrazole ring.
- Reduction reactions result in the formation of compounds with a reduced difluoromethyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromine functional groups but lacks the pyrazole ring and difluoromethyl group.
tert-Butyl (4-bromobutyl)carbamate: Contains a similar carbamate structure but with a different alkyl chain and no pyrazole ring.
Uniqueness:
- The presence of the difluoromethyl group in TERT-BUTYL N-[4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBAMATE distinguishes it from other compounds, providing unique chemical and biological properties.
- The combination of the pyrazole ring with the tert-butyl and bromine groups offers a distinct structural framework that can be exploited for various applications.
This detailed article provides a comprehensive overview of TERT-BUTYL N-[4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBAMATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12BrF2N3O2 |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C9H12BrF2N3O2/c1-9(2,3)17-8(16)14-6-5(10)4-13-15(6)7(11)12/h4,7H,1-3H3,(H,14,16) |
InChI Key |
MRXLFKFXUZTKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)

![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)

![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
![Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905562.png)




![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)
![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)
